Cas no 366-29-0 (N,N,N',N'-Tetramethylbenzidine)

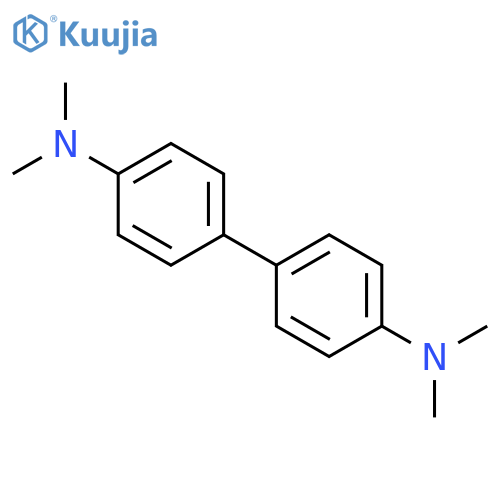

366-29-0 structure

商品名:N,N,N',N'-Tetramethylbenzidine

N,N,N',N'-Tetramethylbenzidine 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-4,4'-diamine,N4,N4,N4',N4'-tetramethyl-

- N,N,N',N'-Tetramethylbenzidine

- 4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline

- 4,4'-Bis(dimethylamino)biphenyl

- N,N,N‘,N‘-Tetramethylbenzidine

- N,N,N′,N′-Tetramethylbenzidine

- Benzidine, N,N,N',N'-tetramethyl-

- n,n,n,n-tetramethylbenzidine

- 4,4'-Bis(N,N-dimethylamino)biphenyl

- [1,1'-Biphenyl]-4,4'-diamine, N,N,N',N'-tetramethyl-

- N,N,N',N'-Tetramethyl-p,p'-benzidine

- YRNWIFYIFSBPAU-UHFFFAOYSA-N

- (1,1'-Biphenyl)-4,4'-diamine, N,N,N',N'-tetramethyl-

- N,N,N',N'-Tetramethyl-(1,1'-biphenyl)-4,4'-diamine

- {4-[4-(dimethylamino)phenyl]phenyl}dimethylamine

- ChemDi

- CCG-103298

- NSC-433

- D92306

- SR-01000390721

- NSC433

- CCRIS 1000

- N,N',N'-Tetramethylbenzidine

- NS00022108

- ChemDiv2_000092

- MFCD00008310

- [1,4'-diamine, N,N,N',N'-tetramethyl-

- (1,1'-Biphenyl)-4,4'-diamine, N4,N4,N4',N4'-tetramethyl-

- N-[4'-(dimethylamino)[1,1'-biphenyl]-4-yl]-N,N-dimethylamine

- N pound notN pound notN inverted exclamation marka pound notN inverted exclamation marka-Tetramethylbenzidine

- SR-01000390721-1

- 366-29-0

- [1,1'-Biphenyl]-4,4'-diamine,N,N,N'',N'-tetramethyl-

- CS-0044367

- BS-23690

- AI3-61957

- NSC 433

- FT-0632049

- CHEMBL3823639

- AKOS001482346

- AB01331573-02

- Benzidine,N,N',N'-tetramethyl-

- DTXSID0036845

- T0141

- HMS1369E04

- AMY33203

- NCGC00338604-01

- SCHEMBL124209

- n4,n4,n4',n4'-tetramethylbiphenyl-4,4'-diamine

- N4,N4,N4',N4'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine

- N,N,N',N'-Tetramethylbenzidine, >=95% (HPLC)

- EINECS 206-676-5

- 4,4'-Bis(dimethylamino)-1,1'-biphenyl

- Benzidine, N,N,N',N'tetramethyl

- N,N,N',N'Tetramethylp,p'benzidine

- (1,1'Biphenyl)4,4'diamine, N,N,N',N'tetramethyl

- 4,4'Bis(N,Ndimethylamino)biphenyl

- DB-048981

- N,N,N'',N''-Tetramethylbenzidine

- N,N,N',N'Tetramethyl(1,1'biphenyl)4,4'diamine

- DTXCID8016845

- (1,1'-Biphenyl)-4,4'-diamine,N,N,N'',N'-tetramethyl-

- (1,1'Biphenyl)4,4'diamine, N4,N4,N4',N4'tetramethyl

-

- MDL: MFCD00008310

- インチ: 1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3

- InChIKey: YRNWIFYIFSBPAU-UHFFFAOYSA-N

- ほほえんだ: N(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 240.16300

- どういたいしつりょう: 240.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 6.5

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 色と性状: ホワイトからブラウンのパウダー

- 密度みつど: 1.0485 (rough estimate)

- ゆうかいてん: 192.0 to 198.0 deg-C

- ふってん: 373.06°C (rough estimate)

- フラッシュポイント: 173.4°C

- 屈折率: 1.5519 (estimate)

- あんていせい: Stable. Incompatible with acids, acid chlorides, acid anhydrides, oxidizing agents.

- PSA: 6.48000

- LogP: 3.48560

- ようかいせい: 使用できません

N,N,N',N'-Tetramethylbenzidine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:DD1752100

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R36/37/38; R40; R22

N,N,N',N'-Tetramethylbenzidine 税関データ

- 税関データ:

中国税関コード:

2921590090概要:

292159090.他の芳香族ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

292159090.その他の芳香族ポリアミン及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N,N,N',N'-Tetramethylbenzidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N222345-2000mg |

N,N,N',N'-Tetramethylbenzidine |

366-29-0 | 2g |

$ 290.00 | 2022-06-03 | ||

| Chemenu | CM344764-5g |

N,N,N',N'-Tetramethylbenzidine |

366-29-0 | 95%+ | 5g |

$172 | 2022-06-11 | |

| eNovation Chemicals LLC | D753580-25g |

N,N,N,N-TETRAMETHYLBENZIDINE |

366-29-0 | 98.0% | 25g |

$375 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95080-1g |

N,N,N',N'-TETRAMETHYLBENZIDINE |

366-29-0 | 1g |

¥266.0 | 2021-09-04 | ||

| TRC | N222345-1000mg |

N,N,N',N'-Tetramethylbenzidine |

366-29-0 | 1g |

$ 185.00 | 2022-06-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838402-25g |

N,N,N′,N′-Tetramethylbenzidine |

366-29-0 | ≥95% | 25g |

¥3,338.00 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838402-5g |

N,N,N′,N′-Tetramethylbenzidine |

366-29-0 | ≥95% | 5g |

¥766.00 | 2022-09-01 | |

| eNovation Chemicals LLC | D753580-5g |

N,N,N,N-TETRAMETHYLBENZIDINE |

366-29-0 | 98.0% | 5g |

$145 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-215502A-25 g |

N,N,N′,N′-Tetramethylbenzidine, |

366-29-0 | 97% | 25g |

¥2,708.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-215502-5 g |

N,N,N′,N′-Tetramethylbenzidine, |

366-29-0 | 97% | 5g |

¥865.00 | 2023-07-10 |

N,N,N',N'-Tetramethylbenzidine サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:366-29-0)N,N,N,N-Tetramethylbenzidine

注文番号:1643719

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:366-29-0)四甲基联苯胺

注文番号:LE1643719

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:30

価格 ($):discuss personally

N,N,N',N'-Tetramethylbenzidine 関連文献

-

1. Photoionization of N,N,N′,N′-tetramethylbenzidine in dodecyltrimethylammonium chloride cationic micelles under 337 nm laser irradiationRafael Arce,Larry Kevan J. Chem. Soc. Faraday Trans. 1 1985 81 1025

-

Yulong Ju,Qiukai Tang,Yiwen Yang,Yanbo Zeng,Yunyun Zhai,Hailong Wang,Zuguang Li,Lei Li Anal. Methods 2022 14 4576

-

3. Photochemical behaviour of N,N,N′,N′-tetramethylbenzidine and its protonated forms in sodium dodecyl sulphate anionic micelles under 337 nm laser irradiationRafael Arce,Larry Kevan J. Chem. Soc. Faraday Trans. 1 1985 81 1669

-

Qiongqiong Wan,Suming Chen,Abraham K. Badu-Tawiah Chem. Sci. 2018 9 5724

-

Qiongqiong Wan,Suming Chen,Abraham K. Badu-Tawiah Chem. Sci. 2018 9 5724

366-29-0 (N,N,N',N'-Tetramethylbenzidine) 関連製品

- 531-91-9(4-(4-anilinophenyl)-N-phenyl-aniline)

- 32228-99-2(N-Phenyl-4-biphenylamine)

- 6543-20-0(Tris(4-biphenylyl)amine)

- 10311-61-2(N,N'-Di-p-tolylbenzidine)

- 102113-98-4(Bis-Biphenyl-4-yl-amine)

- 1137-79-7([1,1'-Biphenyl]-4-amine,N,N-dimethyl-)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:366-29-0)N,N,N',N'-Tetramethylbenzidine

清らかである:99%/99%

はかる:5g/25g

価格 ($):306.0/1169.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:366-29-0)N,N,N',N'-TETRAMETHYLBENZIDINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ